Cas no 1804497-30-0 (2-Fluoro-3-methyl-4-nitrobenzyl chloride)

2-Fluoro-3-methyl-4-nitrobenzyl chloride is a halogenated aromatic compound featuring a reactive benzyl chloride group, a fluorine substituent, and a nitro functional group. Its structural properties make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions. The compound's stability under controlled conditions ensures consistent performance in multi-step synthetic routes. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science research.
2-Fluoro-3-methyl-4-nitrobenzyl chloride structure
1804497-30-0 structure
Product Name:2-Fluoro-3-methyl-4-nitrobenzyl chloride
CAS No:1804497-30-0
MF:C8H7ClFNO2
MW:203.598084688187
CID:5002587
Update Time:2025-10-29

2-Fluoro-3-methyl-4-nitrobenzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-methyl-4-nitrobenzyl chloride
    • Inchi: 1S/C8H7ClFNO2/c1-5-7(11(12)13)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3
    • InChI Key: NFDAPHGVBDOQTH-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=C(C)C=1F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8

2-Fluoro-3-methyl-4-nitrobenzyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010012888-250mg
2-Fluoro-3-methyl-4-nitrobenzyl chloride
1804497-30-0 97%
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494.40 USD 2021-07-05
Alichem
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1804497-30-0 97%
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Additional information on 2-Fluoro-3-methyl-4-nitrobenzyl chloride

2-Fluoro-3-methyl-4-nitrobenzyl Chloride (CAS No. 1804497-30-0)

2-Fluoro-3-methyl-4-nitrobenzyl chloride, also known by its CAS registry number 1804497-30-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of fluorinated aromatic compounds and features a unique combination of functional groups, including a fluoro substituent, a methyl group, and a nitrobenzyl moiety. The presence of these groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

The structure of 2-fluoro-3-methyl-4-nitrobenzyl chloride is characterized by a benzene ring with three substituents: a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitrobenzyl group at the 4-position. The benzyl chloride moiety introduces electrophilic reactivity, while the nitro group acts as an electron-withdrawing substituent, influencing the electronic properties of the molecule. The fluorine atom further enhances the compound's stability and reactivity due to its high electronegativity. This combination of functional groups makes 2-fluoro-3-methyl-4-nitrobenzyl chloride a versatile building block in organic synthesis.

Recent advancements in synthetic chemistry have led to novel methods for the preparation of 2-fluoro-3-methyl-4-nitrobenzyl chloride. One such approach involves the Friedel-Crafts alkylation reaction, where a fluoro-substituted benzene derivative is alkylated with a methyl group in the presence of a Lewis acid catalyst. Subsequent nitration and chlorination steps yield the final product. These methods have been optimized to improve yield and purity, ensuring that the compound meets high-quality standards for both research and industrial applications.

In terms of physical properties, 2-fluoro-3-methyl-4-nitrobenzyl chloride exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various synthetic protocols, including nucleophilic substitution reactions and coupling reactions. The compound's stability under standard storage conditions further enhances its utility in laboratory settings.

The applications of 2-fluoro-3-methyl-4-nitrobenzyl chloride span across multiple disciplines. In pharmacology, it serves as an intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly those involving tyrosine kinases. Additionally, in materials science, this compound is being explored as a precursor for advanced polymers with tailored electronic properties.

In conclusion, 2-fluoro-3-methyl-4-nitrobenzyl chloride (CAS No. 1804497-30-0) stands out as a significant compound in modern chemistry due to its unique structure, reactivity, and diverse applications. Ongoing research continues to uncover new avenues for its use, underscoring its importance in both academic and industrial contexts.

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